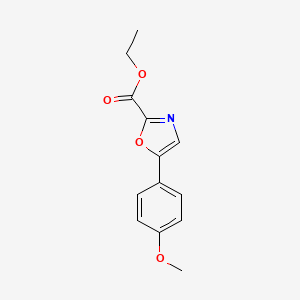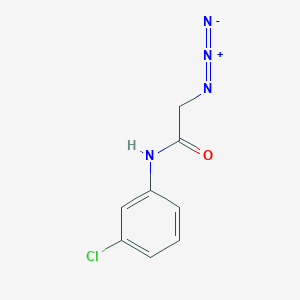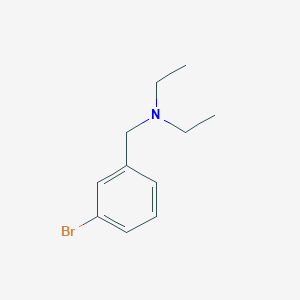
N-(Cyclopropylmethyl)cyclobutanamin-Hydrochlorid
Übersicht
Beschreibung
N-(Cyclopropylmethyl)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C8H16ClN and a molar mass of 161.67 g/mol
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(Cyclopropylmethyl)cyclobutanamine hydrochloride can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its unique structure may interact with specific biological targets, making it useful for drug discovery and development.
Medicine: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride may be explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways could make it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with cyclopropylmethyl chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve higher yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wirkmechanismus
The mechanism by which N-(Cyclopropylmethyl)cyclobutanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanamine
Cyclopropylmethylamine
Other cycloalkylamine derivatives
Uniqueness: N-(Cyclopropylmethyl)cyclobutanamine hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8(3-1)9-6-7-4-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHJQZDCSLTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704050 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-75-2 | |
| Record name | N-(Cyclopropylmethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)

![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)




![7-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1523304.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)
